molecular formula C₁₇H₁₇NO₄ B1662766 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate CAS No. 75451-07-9

11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate

Cat. No. B1662766
CAS RN: 75451-07-9
M. Wt: 299.32 g/mol
InChI Key: ZKMRNPBEBOXDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate, also known as AZ-1355, is a chemical compound . It is an effective lipid-lowering drug and can inhibit platelet aggregation in the body, improving the ratio of prostaglandin I2/thromboxane A2 in vitro .


Molecular Structure Analysis

The molecular formula of 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate is C17H17NO4, and its molecular weight is 299.32 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .

Scientific Research Applications

Lipid-Lowering Profile

The compound exhibits a lipid-lowering profile in rodents. AZ-1355, a derivative of this compound, has been found to lower serum total cholesterol and triglycerides in dietary hyperlipidemic rats. It also inhibits platelet aggregation and affects lipid profiles in other animals like golden hamsters (Wada et al., 1981).

Synthesis and Chemistry

The synthesis of [11-14C]-dibenz[b,f][1,4]oxazepine is described, involving chromium trioxide-pyridine oxidation and other chemical processes (Harrison et al., 1978).

Preparation of Isomeric Forms

Research has been conducted on the preparation of the eight possible isomeric monohydroxydibenz[b,f][1,4]oxazepin-11(10H)-ones, including their mass spectra and fragmentation patterns (Brewster et al., 1976).

Novel Polycyclic Heterocycles

The compound has been used in the synthesis of novel polycyclic heterocycles, such as dibenz[b,f][1,4]oxazocin-11 (12H)one and its derivatives (Yale & Spitzmiller, 1972).

Asymmetric Alkynylation

Asymmetric alkynylation of seven-membered cyclic imines using this compound has been achieved, enabling the synthesis of optically active derivatives (Ren et al., 2014).

Polyfluorinated Analogues

Research has explored polyfluorinated analogues of dibenz[b,f][1,4]oxazepines, which are structurally similar to 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate, for their biological activities (Gerasimova et al., 1989).

Conjugation with Other Compounds

Conjugation of dibenz[b,f][1,4]oxazepines with 2-oxindole through C-N bond linkage has been achieved, leading to novel, functionalized derivatives (Xing et al., 2006).

Reactivity Studies

Studies have investigated the reactivity of dibenz[b,f][1,4]oxazepine with various compounds, providing insights into its chemical properties and potential applications (Lawston et al., 1979).

Metabolism Studies

Research on the metabolism of dibenz[b,f]-1,4-oxazepine in various animals, including rats, rhesus monkeys, and guinea pigs, offers insights into its biological transformation (French et al., 1983).

Safety And Hazards

11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate is intended for R&D use only and is not recommended for medicinal or household use .

properties

IUPAC Name

ethyl 10-methoxy-5,6-dihydrobenzo[b][1,4]benzoxazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-21-17(19)11-7-8-14-13(9-11)18-10-12-5-4-6-15(20-2)16(12)22-14/h4-9,18H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMRNPBEBOXDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC3=C(CN2)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226385
Record name 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate

CAS RN

75451-07-9
Record name 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075451079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS000756913
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZ-1355
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC29TCD6Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate (145 g) in dioxane (1.2 l) and ethanol (150 ml) was hydrogenated over Raney nickel catalyst (60 ml) at room temperature under atmospheric pressure. After a pre-calculated amount of hydrogen was absorbed, the catalyst was removed by filtration and the filtrate was evaporated under reduced pressure. The residue was treated with ethanol (20 ml) to crystallize and then the separated crystals were collected by filtration. Recrystallization from ethanol gave ethyl 10,11-dihydro-4-methoxydibenz[b,f][1,4]oxazepine-8-caboxylate (96 g) as colorless needles. (Yield: 77%, m.p. 121°-122° C.)
Name
ethyl 4-(2-formyl-6-methoxyphenoxy)-3-nitrobenzoate
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 2
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 3
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 4
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 5
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate
Reactant of Route 6
11,12-Dihydro-4-methoxydibenz(b,f)(1,4)oxazepine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.